1-{1-[4-(4-Methylpiperidin-1-yl)phenyl]ethyl}-3-phenylurea
Description
1-{1-[4-(4-Methylpiperidin-1-yl)phenyl]ethyl}-3-phenylurea is a synthetic organic compound that features a piperidine ring, a phenyl group, and a urea moiety
Properties
IUPAC Name |
1-[1-[4-(4-methylpiperidin-1-yl)phenyl]ethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-12-14-24(15-13-16)20-10-8-18(9-11-20)17(2)22-21(25)23-19-6-4-3-5-7-19/h3-11,16-17H,12-15H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQWKTSADONAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)C(C)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[4-(4-Methylpiperidin-1-yl)phenyl]ethyl}-3-phenylurea typically involves the following steps:
Formation of the Piperidine Intermediate: The starting material, 4-(4-Methylpiperidin-1-yl)aniline, is synthesized through the reaction of 4-methylpiperidine with aniline under suitable conditions.
Coupling Reaction: The piperidine intermediate is then coupled with a phenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{1-[4-(4-Methylpiperidin-1-yl)phenyl]ethyl}-3-phenylurea can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
1-{1-[4-(4-Methylpiperidin-1-yl)phenyl]ethyl}-3-phenylurea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-{1-[4-(4-Methylpiperidin-1-yl)phenyl]ethyl}-3-phenylurea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: A precursor in the synthesis of the target compound.
1-Methyl-4-piperidinylmethylpiperazine: Another piperidine derivative with similar structural features.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperidin-1-yl)phenyl)urea: A related compound with a pyrimidine moiety.
Uniqueness
1-{1-[4-(4-Methylpiperidin-1-yl)phenyl]ethyl}-3-phenylurea is unique due to its specific combination of a piperidine ring, phenyl group, and urea moiety, which imparts distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
